molecular formula C16H11ClFNO2 B6606029 4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline CAS No. 1639125-10-2

4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline

Cat. No.: B6606029
CAS No.: 1639125-10-2
M. Wt: 303.71 g/mol
InChI Key: WGOOUPSCXAMIKJ-UHFFFAOYSA-N
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Description

4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic aromatic substitution reaction between 2-chloro-3-methoxyphenol and 8-fluoroquinoline . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and fluoro groups makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO2/c1-20-13-6-3-7-14(15(13)17)21-12-8-9-19-16-10(12)4-2-5-11(16)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOOUPSCXAMIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC2=C3C=CC=C(C3=NC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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